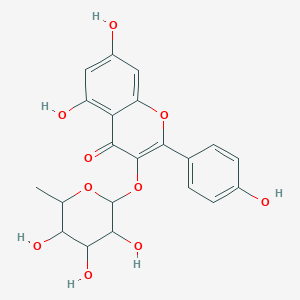

Kaempferol-3-O-rhamnoside

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kaempferol-3-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-rhamnoside, also known as afzelin, is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a flavonol that is widespread in the plant kingdom. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution across various plant species, and detailed experimental protocols for its extraction, isolation, and analysis.

Natural Sources and Plant Distribution

This compound is found in a variety of plant families and species. Its presence has been identified in leaves, twigs, and whole plants. The following tables summarize the quantitative data on the isolation of this compound and related kaempferol glycosides from several notable plant sources.

Quantitative Yield of Kaempferol Glycosides from Various Plant Sources

| Plant Species | Plant Part | Starting Material (kg) | Extraction Solvent | Fraction/Extract | Isolated Compound | Yield (mg) | Reference |

| Schima wallichii Korth. | Dried Leaves | 5 | 70% Ethanol | Ethyl Acetate Fraction | This compound | Not specified, but was the major active compound | [1] |

| Lindera neesiana (Wall. ex Nees) Kurz | Dried Leaves and Twigs | 2.3 | 60% Ethanol | Various chromatographic fractions | Kaempferol-3-O-α-rhamnopyranoside | 124 (combined from two fractions) | [2] |

| Bryophyllum pinnatum (Lank.) Oken | Dried Whole Plant | 1.5 | Methanol | Ethyl Acetate Extract | Afzelin (this compound) | 34.6 | [3] |

Distribution of this compound and its Derivatives in Selected Plants

| Plant Species | Family | Plant Part | Kaempferol Glycosides Identified | Reference |

| Schima wallichii Korth. | Theaceae | Leaves | This compound | [1][4] |

| Lindera neesiana (Wall. ex Nees) Kurz | Lauraceae | Leaves and Twigs | Kaempferol-3-O-α-rhamnopyranoside and four other kaempferol glycosides | [2] |

| Bryophyllum pinnatum (Lank.) Oken | Crassulaceae | Whole Plant | Afzelin (this compound) and six other kaempferol rhamnosides | [3] |

| Tetrastigma hemsleyanum Diels et Gilg | Vitaceae | Roots | Kaempferol 3-rutinoside (a related glycoside) | [5] |

| Vicia faba | Fabaceae | Epidermis | Kaempferol 3-O-galactoside, 7-O-rhamnoside | [6] |

Experimental Protocols

Extraction of this compound from Schima wallichii Korth. Leaves[1]

-

Plant Material Preparation: 5 kg of dried leaves of Schima wallichii Korth. are used.

-

Extraction: The dried leaves are extracted with 70% ethanol three times, for 24 hours each time, at room temperature.

-

Solvent Evaporation: The solvent from the combined extracts is evaporated under reduced pressure at 50°C to yield a concentrated extract (506.05 g).

-

Fractionation:

-

The ethanol extract is fractionated between n-hexane and water, resulting in an n-hexane extract (43.90 g) and an aqueous layer.

-

The aqueous layer is then further extracted with ethyl acetate to obtain an ethyl acetate fraction (47.35 g) and a water fraction (104.20 g). This compound is identified as the major compound in the ethyl acetate fraction.

-

Isolation of Kaempferol-3-O-α-rhamnopyranoside from Lindera neesiana Leaves and Twigs[2]

-

Plant Material Preparation: 2.3 kg of dried leaves and twigs of Lindera neesiana are used.

-

Extraction: The plant material is extracted twice with 60% ethanol (36 L) for two days by maceration at room temperature. The filtered extracts are combined and evaporated under reduced pressure to yield 387.1 g of extract.

-

Initial Column Chromatography (MCI gel): The extract is suspended in water and applied to an MCI gel CHP20P column. Elution is performed successively with water, 40%, 60%, 80%, and 100% methanol to yield seven fractions.

-

Sephadex LH-20 Chromatography: Fraction 4 (33.0 g) is subjected to column chromatography on Sephadex LH-20, eluting with 50% methanol.

-

Silica Gel Column Chromatography: The resulting fraction is further purified by silica gel column chromatography using a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1) to yield 110 mg of Kaempferol-3-O-α-rhamnopyranoside. A separate fraction (Subfractions 3-2-11, 3-2-12, and 3-2-13 combined) from a similar silica gel column yields an additional 14 mg.

High-Performance Liquid Chromatography (HPLC) for Quantification of Kaempferol and its Glycosides[7][8][9][10][11]

This protocol is a general method that can be adapted for the quantification of this compound.

-

Column: A Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Water with 0.1% formic acid or 0.4% phosphoric acid.

-

A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time. An isocratic elution with a mobile phase like methanol-0.4% phosphoric acid (47:53) has also been used.

-

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection is performed at a wavelength between 265 nm and 370 nm, with specific wavelengths around 360-370 nm being optimal for kaempferol and its glycosides.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.

Signaling Pathways and Experimental Workflows

Biosynthesis of Kaempferol

The biosynthesis of kaempferol, the aglycone of this compound, is a well-characterized branch of the flavonoid biosynthetic pathway in plants.[7] The pathway starts from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to kaempferol. The addition of a rhamnose sugar moiety to the 3-hydroxyl group of kaempferol is catalyzed by a specific glycosyltransferase to form this compound.

Inhibition of Polar Auxin Transport by Flavonoids

Flavonoids, including kaempferol glycosides, have been implicated in the regulation of polar auxin transport (PAT) in plants.[8][9][10][11][12] A derivative, kaempferol 3-O-rhamnoside-7-O-rhamnoside, has been identified as an endogenous inhibitor of PAT in Arabidopsis thaliana shoots.[8][9][10] This inhibition is thought to occur through the modulation of auxin efflux carriers, such as PIN proteins.

References

- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Flavonol‐mediated stabilization of PIN efflux complexes regulates polar auxin transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Kaempferol-3-O-rhamnoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-rhamnoside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various systems. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. The pathway originates from the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone, which is subsequently glycosylated by a specific rhamnosyltransferase. The biosynthesis of the sugar donor, UDP-rhamnose, is also a critical component of this process. This document serves as a detailed resource for researchers in phytochemistry, biotechnology, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

-

The General Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from L-phenylalanine.

-

Flavonoid and Flavonol Biosynthesis: The conversion of p-coumaroyl-CoA to the kaempferol aglycone.

-

Glycosylation: The final attachment of a rhamnose moiety to the 3-hydroxyl group of kaempferol.

A parallel pathway is responsible for the synthesis of the activated sugar donor, UDP-L-rhamnose.

From Phenylalanine to p-Coumaroyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Three key enzymes catalyze its conversion to p-coumaroyl-CoA, the entry point into the flavonoid pathway[1][2].

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[3][4]. This is a critical regulatory point in the phenylpropanoid pathway[5].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid[1].

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA[1].

Synthesis of the Kaempferol Aglycone

The formation of the characteristic flavonoid backbone and its subsequent modification to kaempferol involves a series of enzymatic reactions:

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[6][7][8][9]. Malonyl-CoA is derived from acetyl-CoA via acetyl-CoA carboxylase.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone[10][11].

-

Flavanone 3-Hydroxylase (F3H): Also known as flavanone 3-dioxygenase, F3H hydroxylates naringenin at the 3-position to produce dihydrokaempferol[3][12].

-

Flavonol Synthase (FLS): FLS, a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol, kaempferol[13].

The Final Glycosylation Step

The biosynthesis of this compound is completed by the action of a specific glycosyltransferase:

-

Flavonol 3-O-rhamnosyltransferase: This enzyme belongs to the large family of UDP-glycosyltransferases (UGTs) and catalyzes the transfer of a rhamnosyl group from UDP-L-rhamnose to the 3-hydroxyl position of kaempferol[7]. In Arabidopsis thaliana, the enzyme UGT78D1 has been identified as a flavonol 3-O-rhamnosyltransferase[14].

Biosynthesis of the Sugar Donor: UDP-L-Rhamnose

The availability of the activated sugar donor, UDP-L-rhamnose, is essential for the final glycosylation step. In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose by a single trifunctional enzyme in some species, or by a series of enzymes[9]. The general steps are:

-

UDP-glucose 4,6-dehydratase: Converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.

-

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: Isomerizes the intermediate.

-

UDP-4-keto-L-rhamnose reductase: Reduces the keto group to a hydroxyl group, yielding UDP-L-rhamnose.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Kaempferol Biosynthesis Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PAL | Pyrus bretschneideri (PbPAL1) | L-Phenylalanine | - | - | - | higher than PbPAL2 | [15] |

| PAL | Musa cavendishii | L-Phenylalanine | 1.45 mM | 0.15 µmol/min/mg | - | - | [16] |

| CHS | Medicago sativa (CHS2) | p-Coumaroyl-CoA | 6.1 ± 1.3 | - | - | - | [6] |

| CHS | Medicago sativa (CHS2) | Malonyl-CoA | 4.7 ± 1.1 | - | - | - | [6] |

| CHI | Oryza sativa (OsCHI3) | Naringenin chalcone | 11.60 | - | 69.35 | 5.978 x 106 | [10] |

| CHI | Oryza sativa (OsCHI3) | Isoliquiritigenin | 50.95 | - | 9.214 x 10-5 | 1.809 | [10] |

| F3H | Carthamus tinctorius (CtF3H) | Naringenin | 43.75 ± 7.12 | 22.90 ± 0.94 µM/min | - | - | [3] |

| F3'5'H | Camellia sinensis | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 pM/min/mg | - | - | [17] |

| F3'5'H | Camellia sinensis | Kaempferol | 4.33 ± 0.35 | 102.73 ± 7.23 pM/min/mg | - | - | [17] |

| F3'5'H | Camellia sinensis | Dihydrokaempferol | 3.26 ± 0.28 | 98.34 ± 8.56 pM/min/mg | - | - | [17] |

| Flavonol 3-O-rhamnosyltransferase | Hypericum monogynum (HmF3RT) | Quercetin | 5.14 | - | - | 2.21 x 105 | [7] |

| UDP-rhamnose synthase | Acanthamoeba polyphaga Mimivirus (L780) | UDP-4-keto-6-deoxy-d-glucose | 140 ± 10 | - | 1.9 ± 0.1 | 1.4 x 104 | [5] |

Note: Data for all enzymes from a single plant source and for all substrates are not always available in the literature. This table represents a compilation from various studies.

Table 2: Concentration of Kaempferol and its Glycosides in Various Plant Materials

| Plant Species | Tissue | Compound | Concentration | Reference |

| Arabidopsis thaliana (wild type) | Roots | Kaempferol | ~1.5 µg/g FW | [18] |

| Arabidopsis thaliana (tt7 mutant) | Roots | Kaempferol | ~4.5 µg/g FW | [18] |

| Moringa oleifera | Leaves | Kaempferol | 133 mg/kg DW | [19] |

| Pruni spinosae flos | - | Kaempferol | 1.246 % (m/m) | [20] |

| Robiniae pseudoacaciae flos | - | Kaempferol | 0.892 % (m/m) | [20] |

| Sutherlandia frutescens | Leaf Powder | Kaempferol | Not detected | [1] |

| Sutherlandia frutescens | Spray-dried aqueous extract | Kaempferol | Detected | [1] |

Note: FW = Fresh Weight, DW = Dry Weight. Concentrations can vary significantly based on plant age, environmental conditions, and extraction methods.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, controls the expression of the structural genes involved in the pathway[21][22][23][24][25][26]. These transcription factors often form a regulatory complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target genes and activates their transcription[22][27].

Different MYB transcription factors can specifically regulate different branches of the flavonoid pathway. For example, some MYBs are known to specifically upregulate the genes involved in flavonol synthesis, while others control the anthocyanin or proanthocyanidin branches[21][24][25]. The expression of these regulatory genes is, in turn, influenced by various developmental cues and environmental stimuli, such as light, temperature, and plant hormones like jasmonates and gibberellins.

Signaling Pathways and Crosstalk

The biosynthesis of flavonoids, including this compound, is integrated into the broader network of plant signaling pathways.

-

Light Signaling: Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis. Photoreceptors like UVR8 perceive the light signal and initiate a signaling cascade that leads to the activation of transcription factors such as HY5, which in turn upregulates the expression of flavonoid biosynthesis genes.

-

Hormonal Crosstalk: Plant hormones play a significant role in modulating flavonoid accumulation. For instance, jasmonic acid, a key hormone in plant defense responses, can induce the expression of flavonoid biosynthesis genes. There is also evidence of crosstalk between flavonoid biosynthesis and other hormone signaling pathways, including those for auxins, gibberellins, and abscisic acid.

-

Circadian Clock: The circadian clock can influence the rhythmic accumulation of flavonoids, suggesting a link between the internal time-keeping mechanism of the plant and the regulation of this metabolic pathway[28][29].

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay (Spectrophotometric)

This protocol is adapted from a general method for PAL activity measurement.

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and 1 mM EDTA.

-

Centrifuge the homogenate at 12,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

800 µL of 0.1 M sodium borate buffer (pH 8.8)

-

100 µL of 60 mM L-phenylalanine

-

100 µL of crude enzyme extract

-

-

-

Incubation:

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 60 µL of 5 N HCl.

-

Measure the absorbance of the mixture at 290 nm against a blank (prepared by adding HCl before the enzyme extract).

-

The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient (ε = 10,000 M-1cm-1).

-

Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)

This protocol is based on the spectrophotometric detection of naringenin chalcone.

-

Enzyme Extraction:

-

Follow the same procedure as for PAL extraction.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 µL of 0.1 M potassium phosphate buffer (pH 7.5)

-

10 µL of 10 mM p-coumaroyl-CoA

-

10 µL of 20 mM malonyl-CoA

-

50 µL of crude enzyme extract

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the chalcone with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Measure the absorbance at 370 nm. The concentration of naringenin chalcone can be determined using a standard curve.

-

Flavonol Synthase (FLS) Enzyme Assay (HPLC-based)

This protocol relies on the HPLC-based quantification of the flavonol product.

-

Enzyme Extraction:

-

Follow the same procedure as for PAL extraction.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

50 µL of 0.1 M Tris-HCl buffer (pH 7.5)

-

10 µL of 1 mM dihydrokaempferol (in methanol)

-

10 µL of 10 mM 2-oxoglutarate

-

10 µL of 10 mM ascorbic acid

-

10 µL of 1 mM FeSO4

-

50 µL of crude enzyme extract

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 20 µL of 5 N HCl and 200 µL of ethyl acetate.

-

Vortex, centrifuge, and collect the ethyl acetate phase.

-

Evaporate the solvent and redissolve the residue in a known volume of methanol.

-

Analyze the sample by reverse-phase HPLC with UV detection at 365 nm to quantify the kaempferol produced.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit or protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture (typically 20 µL) containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA

-

6 µL of nuclease-free water

-

-

Use primers specific for the target genes (e.g., PAL, CHS, FLS, UGT78D1) and a reference gene (e.g., Actin or Ubiquitin).

-

-

Thermal Cycling:

-

Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 s)

-

Annealing (e.g., 55-60°C for 30 s)

-

Extension (e.g., 72°C for 30 s)

-

-

Melt curve analysis to check for primer-dimer formation.

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

HPLC-UV Method for Quantification of this compound

-

Sample Preparation:

-

Grind 100 mg of dried plant material to a fine powder.

-

Extract with 5 mL of 80% methanol by sonication for 30 minutes.

-

Centrifuge at 5,000 x g for 10 minutes and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 350 nm.

-

Quantification: Use a standard curve of authentic this compound.

-

LC-MS/MS Method for Identification and Quantification

-

Sample Preparation:

-

Follow the same procedure as for HPLC-UV analysis.

-

-

LC Conditions:

-

Use similar LC conditions as for HPLC-UV, but typically with a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) for better compatibility with the mass spectrometer.

-

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: For this compound, the transition would be from the precursor ion [M-H]- (m/z 431) to a specific product ion (e.g., m/z 285, corresponding to the kaempferol aglycone).

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

Visualizations

Diagram 1: this compound Biosynthesis Pathway

Caption: The core biosynthetic pathway of this compound.

Diagram 2: Transcriptional Regulation of Flavonoid Biosynthesis

Caption: Transcriptional regulation of the flavonoid pathway.

Diagram 3: Experimental Workflow for Gene Expression Analysis

Caption: Workflow for qPCR-based gene expression analysis.

Conclusion

The biosynthesis of this compound is a well-defined pathway that is intricately regulated at multiple levels. This guide provides a detailed overview of the core enzymatic reactions, the regulatory networks that control them, and practical experimental protocols for their study. A thorough understanding of this pathway is fundamental for the successful metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound for pharmaceutical and nutraceutical applications. Future research will likely focus on elucidating the finer details of the regulatory mechanisms and the interplay with other metabolic pathways to further optimize production strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of flavanone 3-hydroxylase gene and flavonoid accumulation in two chemotyped safflower lines in response to methyl jasmonate stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 8. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 12. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 13. Cloning and Characterization of a Flavonol Synthase Gene from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 16. curresweb.com [curresweb.com]

- 17. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flavonols modulate lateral root emergence by scavenging reactive oxygen species in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 21. R2R3 MYB transcription factors: key regulators of the flavonoid biosynthetic pathway in grapevine - ProQuest [proquest.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. ovid.com [ovid.com]

- 27. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

The Multifaceted Biological Activities of Kaempferol-3-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-rhamnoside, a flavonoid glycoside also known as Afzelin, is a naturally occurring compound found in a variety of medicinal plants. This technical guide provides a comprehensive overview of its diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. These activities are attributed to its ability to modulate various cellular signaling pathways and protect against oxidative stress.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays. It effectively scavenges free radicals and protects against oxidative damage to biomolecules such as DNA and lipids.[1]

Table 1: Summary of Antioxidant Activity Data

| Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| DNA Protection Assay | pUC19 Plasmid DNA with AAPH | 5, 10, 20, 40, 50 µg/ml | Dose-dependent prevention of open circular DNA formation.[1] | [1] |

| AAPH-induced Hemolysis Inhibition | Human Erythrocytes | 10, 25, 50 µg/ml | Protective effect against oxidative damage.[1] | [1] |

| DPPH Radical Scavenging | In vitro | IC50: 26.6 μM | Potent radical scavenging activity.[2] | [2] |

The ability of this compound to protect against oxidative DNA damage was assessed using pUC19 plasmid DNA. The supercoiled plasmid DNA was incubated with the free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the presence and absence of varying concentrations of this compound (5, 10, 20, 40, and 50 µg/ml). The different forms of DNA (supercoiled, open circular) were then separated by agarose gel electrophoresis to visualize the protective effect of the compound.[1]

Anticancer Activity

A significant body of research highlights the anticancer potential of this compound against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[3][4][5]

Table 2: Summary of Anticancer Activity Data

| Cancer Cell Line | Assay | IC50 Value | Key Findings | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | 227 µM | Inhibition of cell proliferation in a dose-dependent manner.[3] | [3] |

| LNCaP (Prostate Cancer) | Proliferation Assay | Not specified | Dose-dependent inhibition of proliferation.[6] | [6] |

| Jurkat (T-cell Leukemia) | Proliferation Assay | 76.3 µM | Antiproliferative activity through JNK signaling.[7] | [7] |

| Ehrlich Ascites Carcinoma (in vivo) | Tumor Growth Inhibition | 50 mg/kg body weight | 70.89 ± 6.62% inhibition of EAC cell growth.[1] | [1] |

| LLC-PK1 (Porcine Kidney Epithelial) | Cytotoxicity Assay | 19 µg/mL | Inhibition of cell growth.[8] | [8] |

The antiproliferative effect of this compound on cancer cells, such as the MCF-7 breast cancer cell line, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Subsequently, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of cell viability and calculate the IC50 value.[3]

This compound exerts its anticancer effects by modulating several critical signaling pathways. In breast cancer cells, it activates the intrinsic apoptosis pathway by upregulating caspase-9 and caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[3][9] In prostate cancer, it has been shown to upregulate the expression of caspase-8, -9, and -3.[4][10] Furthermore, it can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12]

Caption: this compound induced apoptosis pathway in cancer cells.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[11][12] It can reduce infarct volume, brain water content, and neurological deficits in animal models.[11][12]

The neuroprotective effects of this compound are linked to its anti-apoptotic and antioxidant properties. It has been shown to activate the PI3K/Akt signaling pathway, which promotes neuronal survival.[11][12][13] By activating this pathway, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax and p53.[11]

Caption: Neuroprotective signaling pathway of this compound.

A rat model of middle cerebral artery occlusion (MCAO) is commonly used to study cerebral ischemia/reperfusion injury. The middle cerebral artery is temporarily occluded for a specific duration (e.g., 2 hours) and then reperfused. This compound is administered to the treatment group, and its effects on neurological deficit scores, infarct volume (measured by TTC staining), and brain water content are evaluated and compared to a control group. Apoptosis in the ischemic brain tissue can be assessed by TUNEL staining and Western blot analysis for apoptosis-related proteins.[11][12]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been reported to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are key enzymes in the inflammatory cascade.[1][14] It can also suppress the production of inflammatory cytokines.[15]

Antidiabetic Activity

Emerging evidence suggests that this compound may have antidiabetic potential. It has been shown to inhibit glucose intestinal absorption and modulate the activity of metabolic enzymes involved in glucose homeostasis.[8][16] Studies in streptozotocin (STZ)-induced diabetic mice have shown that it can reduce fasting blood glucose levels in a dose-dependent manner.[17]

Table 3: Summary of Antidiabetic Activity Data

| Model System | Concentration/Dose | Observed Effect | Reference |

| In vitro glucose intestinal absorption | 5 mM | 28% inhibition of glucose absorption.[8] | [8] |

| STZ-induced diabetic mice | Not specified | Significant reduction in fasting blood glucose levels.[17] | [17] |

The effect of this compound on glucose intestinal absorption can be evaluated using an in vitro everted rat gut sac model. A segment of the rat intestine is everted, filled with a specific buffer solution, and incubated in a solution containing glucose and the test compound. The amount of glucose transported into the sac over a specific period is measured to determine the inhibitory effect of the compound on glucose absorption.[8]

Antiplasmodial Activity

This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.

Table 4: Summary of Antiplasmodial Activity Data

| Organism | Assay | IC50 Value | Key Findings | Reference |

| Plasmodium falciparum (chloroquine-resistant) | In vitro growth inhibition | 106 µM | Inhibition of parasite growth.[18][19] | [18][19] |

The antiplasmodial activity is typically assessed by culturing Plasmodium falciparum in human erythrocytes. The cultures are treated with various concentrations of this compound, and parasite growth is monitored over a period of 24-72 hours. Parasite viability can be determined using methods such as microscopic counting of parasitemia or by using fluorescent dyes that specifically stain the parasite's DNA. The IC50 value is then calculated.[14][18]

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its well-documented antioxidant, anticancer, neuroprotective, anti-inflammatory, and antidiabetic effects, coupled with its ability to modulate key cellular signaling pathways, make it a strong candidate for the development of novel drugs. The data and protocols presented in this guide provide a solid foundation for future research and development efforts in this area.

References

- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Flavonoid in All Their Therapeutic Values: An Odyssey into the Phytochemistry and Pharmacology of Naturally Occurring Flavonoid from Genus Bauhinia [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. K-3-Rh Protects Against Cerebral Ischemia/Reperfusion Injury by Anti-Apoptotic Effect Through PI3K-Akt Signaling Pathway in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. K-3-Rh Protects Against Cerebral Ischemia/Reperfusion Injury by Anti-Apoptotic Effect Through PI3K-Akt Signaling Pathway in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of kaempherol-3-rhamnoside on metabolic enzymes and AMPK in the liver tissue of STZ-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiplasmodial properties of this compound isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Kaempferol-3-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Kaempferol-3-O-rhamnoside, a naturally occurring flavonol glycoside. Also known as Afzelin, this compound is of significant interest in pharmaceutical research due to its potential therapeutic properties.[1] Understanding its solubility in various solvents is critical for developing effective formulations and delivery systems.

Quantitative Solubility Data

The solubility of this compound has been evaluated in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributed to variations in experimental conditions such as temperature and the purity of the compound and solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Source(s) |

| Methanol | 25 | 50 | 115.64 | ChemicalBook |

| Ethanol | 25 | 12 - 50 | 27.75 - 115.64 | TargetMol, AbMole BioScience, GlpBio |

| DMSO | Not Specified | 1 - 7.57 | 2.31 - 17.51 | MedChemExpress, GlpBio |

| Water | Not Specified | Poorly soluble | Not Applicable | CymitQuimica |

Note: The molecular weight of this compound is 432.38 g/mol .

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of flavonoid glycosides like this compound is crucial for obtaining reproducible results. The following is a generalized experimental protocol based on common laboratory practices for solubility assessment.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow

References

Kaempferol-3-O-rhamnoside: A Comprehensive Technical Review of Its Therapeutic Potential

Introduction

Kaempferol-3-O-rhamnoside, a flavonoid glycoside also known as Afzelin, is a natural bioactive compound found in a variety of plants, including Schima wallichii and Pithecellobium dulce.[1][2] As a member of the flavonol subclass of flavonoids, it is structurally characterized by a kaempferol aglycone linked to a rhamnose sugar moiety. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated its potential as an anti-cancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][3][4][5] This technical guide provides an in-depth review of the therapeutic potential of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining experimental protocols, and visualizing key signaling pathways.

Therapeutic Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of critical cellular signaling pathways involved in apoptosis, inflammation, and oxidative stress.

Anti-Cancer Potential

The most extensively studied therapeutic application of this compound is in oncology. It has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.

Mechanism of Action: The primary anti-cancer mechanism is the induction of apoptosis through the intrinsic, mitochondria-mediated caspase cascade pathway.[3] In cancer cells, the compound upregulates the expression of key initiator and executioner caspases.[3][6]

-

Breast Cancer: In MCF-7 human breast cancer cells, this compound inhibits cell proliferation in a dose-dependent manner.[3] It triggers apoptosis by activating caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).[3] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] Notably, the compound shows lower cytotoxicity towards non-cancerous cells, suggesting a degree of selectivity for cancer cells.[3]

-

Prostate Cancer: The compound also inhibits the proliferation of prostate cancer cells by upregulating the expression of caspase-8, caspase-9, and caspase-3, alongside PARP.[6][7]

-

In Vivo Efficacy: In animal models using Ehrlich Ascites Carcinoma (EAC), this compound significantly inhibited tumor cell growth.[1][8] A dose of 50 mg/kg resulted in a 70.89% inhibition of EAC cell growth in mice.[1][2]

Antioxidant Activity

This compound is a potent antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage.

Mechanism of Action: Its antioxidant effects are demonstrated through several assays:

-

Radical Scavenging: It exhibits strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][2]

-

Protection against Oxidative Damage: The compound effectively inhibits lipid peroxidation and protects human erythrocytes and plasmid DNA from oxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][2][8] In one study, it protected pUC19 plasmid DNA from AAPH-induced damage at concentrations as low as 5-10 µg/ml.[8]

Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory activity by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action:

-

COX Inhibition: It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation.[3]

-

NF-κB Pathway Modulation: Flavonoids commonly exert anti-inflammatory effects by inhibiting the NF-κB pathway. Kaempferol and its derivatives can prevent the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[9][10][11]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, specifically its ability to modulate neurotransmitter release.

Mechanism of Action: In rat cerebrocortical nerve terminals, the compound was shown to inhibit the release of glutamate, an excitatory neurotransmitter whose excess can lead to excitotoxicity and neuronal damage.[4] This inhibitory effect is achieved through the suppression of P/Q-type Ca2+ channels and the downstream Ca2+/calmodulin-dependent protein kinase II (CaMKII)/synapsin I pathway.[4]

Quantitative Data Presentation

The following table summarizes the quantitative data from various preclinical studies, highlighting the potency of this compound in different biological assays.

| Therapeutic Area | Assay/Model | Cell Line / Organism | IC₅₀ Value | Other Quantitative Data | Reference |

| Anti-Cancer | MTT Assay | MCF-7 (Breast Cancer) | 227 µM | Dose-dependent inhibition | [3] |

| Anti-Cancer | In Vivo EAC Model | Swiss Albino Mice | - | 70.89% growth inhibition at 50 mg/kg | [1][2] |

| Antiplasmodial | Growth Inhibitory Assay | Plasmodium falciparum | 106 µM | - | [12][13] |

| Neuroprotection | Glutamate Release Assay | Rat Cerebrocortical Nerve Terminals | 17 µM | Concentration-dependent inhibition | [4] |

| Antioxidant | DPPH Radical Scavenging | - | 14.6 µg/mL | - | [14] |

| Antioxidant | DPPH Radical Scavenging | - | 6.44 µg/mL | - | [14] |

| Anti-Inflammatory | NO Production Inhibition | RAW 264.7 Macrophages | Kaempferol: 15.4 µM | Structure-activity relationship studied | [10] |

Summary of Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

Cell Proliferation and Viability (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Methodology: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24 hours).[3] An MTT solution is then added to each well. After incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured with a spectrophotometer, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[3]

Apoptosis Detection (Western Blotting)

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It allows for the analysis of key apoptotic markers.

-

Methodology: Cells are treated with this compound. Following treatment, total cell lysates are prepared. Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF). The membrane is incubated with primary antibodies specific to target proteins (e.g., caspase-9, caspase-3, PARP).[3] A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the expression level of the proteins.[3]

In Vivo Anti-Tumor Activity (EAC Mouse Model)

-

Principle: The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model used to screen anti-cancer agents in vivo.

-

Methodology: Swiss albino mice are inoculated with EAC cells to induce tumor formation.[8] The mice are then divided into groups and treated with different doses of this compound (e.g., 25 and 50 mg/kg/day) or a standard drug (e.g., vincristine) for a set period.[8] After the treatment period, the animals are sacrificed, and the ascitic fluid is collected. The viable tumor cell count is determined using a method like trypan blue exclusion to calculate the percentage of cell growth inhibition compared to an untreated control group.[1][8]

Antioxidant Capacity (DPPH Assay)

-

Principle: The DPPH assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.

-

Methodology: A solution of DPPH in a solvent (e.g., methanol) is mixed with various concentrations of this compound. The mixture is incubated in the dark. The decrease in absorbance is measured at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.[1]

Conclusion and Future Perspectives

This compound is a promising natural compound with a robust profile of therapeutic activities, particularly in the realms of anti-cancer, antioxidant, and anti-inflammatory applications. Its ability to selectively induce apoptosis in cancer cells via the caspase cascade is a significant finding that warrants further investigation. The compound's efficacy in animal models, coupled with its multi-target mechanisms of action, suggests its potential as a lead compound for the development of novel therapeutics.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to assess its safety profile and bioavailability. Further elucidation of its interactions with other cellular pathways is necessary. While the current evidence is compelling, clinical trials are ultimately required to translate these preclinical findings into tangible therapeutic benefits for human health. The development of advanced drug delivery systems could also enhance its bioavailability and targeted action, paving the way for its use in managing a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol 3-Rhamnoside on Glutamate Release from Rat Cerebrocortical Nerve Terminals Involves P/Q-Type Ca2+ Channel and Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Antiplasmodial properties of this compound isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"Kaempferol-3-O-rhamnoside" and its role in plant defense mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-rhamnoside, a naturally occurring flavonoid glycoside also known as afzelin, is emerging as a significant metabolite in the intricate defense systems of plants. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants from a variety of biotic stresses, including pathogenic fungi and herbivorous insects. This document details its biosynthesis, mechanism of action, and the signaling pathways it potentially modulates. Furthermore, it presents a compilation of quantitative data on its bioactivity and detailed experimental protocols for its extraction, quantification, and functional analysis in a plant defense context.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of environmental threats. Among the diverse array of secondary metabolites, flavonoids play a pivotal role in these defense strategies. This compound, a glycosylated derivative of the flavonol kaempferol, has garnered increasing attention for its potential contributions to plant immunity. Flavonoids, in general, are known to be involved in UV protection, pigmentation, and defense against pathogens and herbivores[1]. The glycosylation of flavonoids, such as the addition of a rhamnose moiety to kaempferol, can significantly alter their solubility, stability, and biological activity, thereby fine-tuning their function in plant defense[2][3]. This guide aims to consolidate the existing knowledge on this compound and provide a practical resource for researchers investigating its role in plant-pathogen and plant-herbivore interactions.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the kaempferol aglycone. The final step involves the glycosylation of kaempferol at the 3-hydroxyl position with a rhamnose sugar moiety.

The key enzymes involved in the biosynthesis of the kaempferol backbone include:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate-4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

-

Chalcone synthase (CHS)

-

Chalcone isomerase (CHI)

-

Flavanone 3-hydroxylase (F3H)

-

Flavonol synthase (FLS)

The final glycosylation step is catalyzed by a specific UDP-rhamnose:flavonoid 3-O-rhamnosyltransferase .

Role in Plant Defense Mechanisms

This compound and its structural relatives contribute to plant defense through various mechanisms, including antimicrobial, antioxidant, and antifeedant activities.

Antimicrobial Activity

Flavonoids are well-documented for their ability to inhibit the growth of pathogenic fungi and bacteria[1]. This compound, along with other kaempferol glycosides, has demonstrated antimicrobial properties against a range of microorganisms[4]. This activity is crucial for protecting plants from infection.

Antioxidant Activity

Upon pathogen attack, plants often produce a burst of reactive oxygen species (ROS) as part of the defense response. While essential for signaling, excessive ROS can cause cellular damage. Flavonoids, including kaempferol derivatives, are potent antioxidants that can scavenge ROS, thereby protecting the plant's own cells from oxidative stress during an immune response.

Antifeedant Activity

Several studies have indicated that flavonoids can deter feeding by herbivorous insects[1]. While direct evidence for this compound is still emerging, related kaempferol glycosides have been shown to have antifeedant effects against pests like Spodoptera litura[5][6][7]. The presence of these compounds in plant tissues can make them unpalatable to herbivores, thus reducing feeding damage.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the antimicrobial and antifeedant activities of this compound and related compounds.

Table 1: Antimicrobial Activity of Kaempferol Derivatives

| Compound | Microorganism | Activity Metric | Value | Reference |

| Afzelin (this compound) | Staphylococcus aureus | MIC | >128 µg/mL | [4] |

| Afzelin (this compound) | Candida albicans | MIC | >128 µg/mL | [4] |

| α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) | Staphylococcus aureus | MIC | 1 µg/mL | [4] |

| α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) | Candida albicans | MIC | 2 µg/mL | [4] |

Table 2: Antifeedant Activity of Plant Extracts Containing Kaempferol Derivatives

| Plant Extract | Active Compound Class | Insect Pest | Activity Metric | Value | Reference |

| Vernonia cinerea (Hexane extract) | Terpenoids, Flavonoids | Spodoptera litura | Antifeedant Activity (72h) | 78.69% | [5] |

| Cassia fistula (Hexane extract) | Flavonoids, Anthraquinones | Spodoptera litura | Antifeedant Activity (48h) | 76.48% | [5] |

| Strychnos nuxvomica (Ethyl acetate extract) | Alkaloids, Flavonoids | Spodoptera litura | Antifeedant Activity (24h) | 88.98% | [6] |

Signaling Pathways

The precise signaling pathways directly modulated by this compound in plant defense are still under investigation. However, it is likely integrated into the broader network of phytohormone signaling that governs plant immunity. Flavonoids are known to interact with auxin transport and signaling, and there is significant crosstalk between auxin, salicylic acid (SA), and jasmonic acid (JA) pathways in regulating plant defense responses[8][9][10][11][12][13].

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from a method used for the isolation of this compound from Schima wallichii leaves[14].

-

Extraction:

-

Dry plant material (e.g., 5 kg of leaves) is extracted with 70% ethanol (3 x 24 hours) at room temperature.

-

The solvent is evaporated under reduced pressure at 50°C to yield a concentrated extract.

-

-

Fractionation:

-

The ethanol extract is fractionated between n-hexane and water.

-

The aqueous layer is then extracted with ethyl acetate.

-

-

Isolation:

-

The ethyl acetate fraction, which is typically enriched with flavonoids, is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane, ethyl acetate, and methanol with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by preparative HPLC to obtain pure this compound.

-

Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of flavonoids in plant tissues[15][16][17].

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of tissue (e.g., 100 mg) with 80% methanol.

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered extract onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometry in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound.

-

Generate a standard curve using a pure standard of this compound for absolute quantification.

-

Antifungal Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens[4].

-

Inoculum Preparation: Prepare a suspension of the fungal spores or mycelial fragments in a suitable broth (e.g., Potato Dextrose Broth).

-

Serial Dilution: Prepare a series of dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Insect Antifeedant Assay (Leaf Disc No-Choice Method)

This protocol is a common method to assess the antifeedant properties of a compound against chewing insects[5][6].

-

Leaf Disc Preparation: Cut uniform discs from host plant leaves.

-

Treatment: Treat the leaf discs with different concentrations of this compound dissolved in a suitable solvent (e.g., acetone). A solvent-only treatment serves as a control.

-

Bioassay: Place a single treated leaf disc in a petri dish with one pre-starved insect larva (e.g., 3rd instar Spodoptera litura).

-

Incubation: Allow the larva to feed for a set period (e.g., 24 hours).

-

Data Collection: Measure the area of the leaf disc consumed in both the treatment and control groups.

-

Calculation: Calculate the Antifeedant Index (%) using the formula: [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Conclusion and Future Directions

This compound is a promising flavonoid with a clear potential to contribute significantly to plant defense mechanisms. Its demonstrated antimicrobial and the antifeedant properties of related compounds highlight its importance as a protective chemical agent. Future research should focus on elucidating the specific signaling pathways in plants that are modulated by this compound upon pathogen or herbivore attack. Investigating its role as a potential phytoalexin and its interplay with major defense hormones will provide a more complete picture of its function in plant immunity. Furthermore, exploring the genetic basis of its biosynthesis and regulation could open avenues for engineering enhanced pest and disease resistance in crops. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted role of this important plant metabolite.

References

- 1. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 3. Biologia plantarum: Plant secondary metabolites: flavonoids and their glycosylation modification [bp.ueb.cas.cz]

- 4. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalspress.com [journalspress.com]

- 6. entomoljournal.com [entomoljournal.com]

- 7. Insect antifeedant activity of flavones and chromones against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]

- 15. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Isolation of Kaempferol-3-O-rhamnoside from Schima wallichii Leaves

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction, fractionation, and purification of Kaempferol-3-O-rhamnoside from the leaves of Schima wallichii Korth. Schima wallichii, a plant consumed by non-human primates, has demonstrated anti-tumor and anti-mutagenic properties[1][2][3]. The primary active compound, this compound, has been identified as a potent agent against various cancer cell lines and malarial parasites[1][4][5]. This application note synthesizes methodologies from published research, presenting quantitative data on extraction yields and bioactivity, and provides step-by-step experimental protocols. Additionally, it includes visualizations of the experimental workflow and the compound's proposed mechanism of action via the caspase signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Schima wallichii leaves and the isolated this compound.

Table 1: Extraction and Fractionation Yields from Schima wallichii Leaves

| Starting Material | Extraction Solvent | Parameter | Yield | Reference |

|---|---|---|---|---|

| 5 kg Dried Leaves | 70% Ethanol | Concentrated Crude Extract | 506.05 g | [1][2][3] |

| 506.05 g Crude Extract | n-hexane/water | n-hexane Fraction | 43.90 g | [1][2][3] |

| 506.05 g Crude Extract | ethyl acetate/water | Ethyl Acetate Fraction | 47.35 g | [1][2][3] |

| 506.05 g Crude Extract | water | Water Fraction | 104.20 g | [1] |

| 86.94 g Crude Extract | n-hexane/water | n-hexane Fraction | 3.03 g | [4] |

| 86.94 g Crude Extract | ethyl acetate/water | Ethyl Acetate Fraction | 3.27 g | [4] |

| 86.94 g Crude Extract | water | Aqueous Fraction | 7.19 g |[4] |

Table 2: Bioactivity of S. wallichii Extracts and Isolated this compound

| Sample | Target | Bioassay | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 70% Ethanol Crude Extract | MCF-7 Cells | Proliferation Inhibition | 102 µg/mL | [3] |

| n-hexane Fraction | MCF-7 Cells | Proliferation Inhibition | 126 µg/mL | [3] |

| Ethyl Acetate Fraction | MCF-7 Cells | Proliferation Inhibition | 20 µg/mL | [3] |

| Water Fraction | MCF-7 Cells | Proliferation Inhibition | 70 µg/mL | [3] |

| This compound | MCF-7 Cells | Proliferation Inhibition | 227 µM | [2] |

| This compound | HL-60 Leukemia Cells | Cytotoxicity | 10.4 ± 1.0 µM | [6] |

| This compound | KG-1 Leukemia Cells | Cytotoxicity | 11.5 ± 1.6 µM | [6] |

| this compound | P. falciparum (CQ-resistant) | Growth Inhibition | 106 µM |[4] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₀O₁₀ | [1][4] |

| Molecular Weight | 432 g/mol | [4][7] |

| Mass Spectrometry | m/z 432 | [1] |

| Melting Point | 152.7–153°C | [1] |

| UV Absorbance (λmax) | 265 and 342 nm |[1] |

Experimental Protocols

Protocol 1: Maceration and Liquid-Liquid Fractionation

This protocol details the initial extraction and subsequent fractionation of the crude extract from Schima wallichii leaves to concentrate the non-polar and semi-polar compounds.

Materials:

-

Dried, powdered leaves of Schima wallichii

-

70% Ethanol (EtOH)

-

n-hexane

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Large maceration vessel

-

Rotary evaporator

-

Separatory funnel (appropriate volume)

-

Filter paper

Procedure:

-

Maceration: Submerge 5 kg of dried, powdered S. wallichii leaves in 70% ethanol. Allow to macerate for 24 hours at room temperature. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction[1][2][3].

-

Filtration and Concentration: Combine the ethanolic extracts and filter to remove plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 50°C to yield the crude ethanol extract[1][3].

-

n-hexane Fractionation: Dissolve the crude extract in a water-ethanol mixture and transfer to a separatory funnel. Perform liquid-liquid partitioning with n-hexane. Collect the n-hexane layer. Repeat this step multiple times to ensure complete separation of non-polar compounds. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction[1][3].

-

Ethyl Acetate Fractionation: Take the remaining aqueous layer from the previous step and partition it against ethyl acetate in a separatory funnel. Collect the ethyl acetate layer. Repeat the process to maximize yield. Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction, which is reported to be rich in this compound[1][3][4]. The remaining layer is the water fraction.

-

Drying and Storage: Dry all fractions completely to remove residual solvent. Store the dried fractions in a cool, dark, and dry place until further purification.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol describes the purification of this compound from the ethyl acetate fraction, which shows the highest bioactivity[1][3].

Materials:

-

Dried ethyl acetate fraction of S. wallichii

-

Stationary Phase: Wakogel C-200 or Silica Gel

-

Mobile Phase Solvents: n-hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., Wakogel C-200) in n-hexane. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution using a gradient solvent system with increasing polarity. Start with a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate, followed by the introduction and gradual increase of methanol[1][4].

-

Fraction Collection: Collect the eluate in separate fractions of a fixed volume.

-

TLC Monitoring: Monitor the collected fractions using TLC to identify those containing the target compound. Spot the fractions on a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:EtOAc), and visualize the spots under a UV lamp. Combine the fractions that show a pure spot corresponding to this compound.

-

Final Evaporation: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

-

Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS, NMR (¹H and ¹³C), and melting point determination[1].

Visualizations

Experimental Workflow Diagram

Caption: Workflow for extraction and isolation of this compound.

Signaling Pathway Diagram

Caption: Caspase cascade activation by this compound.

References

- 1. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. This compound isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Kaempferol-3-O-rhamnoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol-3-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have demonstrated its ability to mitigate inflammatory responses by modulating key signaling pathways.[1][2][3][4] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting. The primary model system utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established model for studying inflammation.

The anti-inflammatory effects of this compound are attributed to its capacity to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[1][5] Mechanistically, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory cascade.[1][2] This document outlines the necessary experimental procedures to quantify these effects.

Data Presentation

The following table summarizes the reported in vitro anti-inflammatory activity of this compound and its related compounds.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Kaempferol | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.4 µM | [3][4] |

| Afzelin (this compound) | Nitric Oxide (NO) Inhibition | RAW 264.7 | > 100 µM | [3][4] |

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line: Murine macrophage cell line RAW 264.7.

1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.

1.4. Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL.[6]

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

2.2. Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described in section 1.4.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 4 hours at 37°C.[7]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.[7]

-